Tulathromycin A
Overview
Description
Tulathromycin A is a macrolide antibiotic used to treat bovine respiratory disease in cattle and swine respiratory disease in pigs . It is marketed by Pfizer Inc. under the tradename Draxxin .
Synthesis Analysis
A method for preparing tulathromycin has been disclosed in a patent . The synthesis involves heterocyclic radicals containing oxygen or sulfur as ring hetero atoms .Molecular Structure Analysis
Tulathromycin A has a molecular formula of C41H79N3O12 . Its average mass is 806.079 Da and its monoisotopic mass is 805.566345 Da .Chemical Reactions Analysis
Tulathromycin A is a macrolide antibiotic that inhibits bacterial protein synthesis . It has been used in the treatment of bovine and swine bacterial respiratory diseases .Physical And Chemical Properties Analysis
Tulathromycin A is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL .Scientific Research Applications
1. Analytical Method Development for Livestock Plasma and Lung Homogenates
Tulathromycin A, a novel triamilide antibiotic, has been studied for its efficacy as a single-dose treatment for respiratory diseases in cattle and swine. An analytical method was developed for extracting and measuring tulathromycin in livestock plasma and lung homogenates. This method, validated for a dynamic range of 0.1 to 25 ng on the column, demonstrated the applicability of tulathromycin in livestock studies, providing dose-exposure relationships for cattle and swine (Gáler et al., 2004).
2. Therapeutic Role in Veterinary Medicine
As the first member of the triamilide sub-class of macrolides, tulathromycin has been registered in over 30 countries for treating conditions like bovine and porcine respiratory disease, infectious bovine keratoconjunctivitis, and interdigital necrobacillosis. It plays a significant role in veterinary medicine, paving the way for new treatment strategies and the discovery of new macrolides with applications in both veterinary and human medicine (Villarino et al., 2013).
3. Treatment of Pulmonary Abscesses in Foals
A study involving foals with lung abscesses treated with tulathromycin showed that it is well tolerated and appears promising for treating pulmonary abscesses in foals. This finding broadens the scope of tulathromycin's application in veterinary medicine beyond cattle and swine (Venner et al., 2007).
4. Pharmacokinetic/Pharmacodynamic Modeling
Tulathromycin's pharmacokinetic and pharmacodynamic properties against pathogens like Pasteurella multocida in piglets have been modeled. This research contributes to understanding the drug's antibacterial efficiency and optimizing dosage regimens for clinical and bacteriological cures (Zhou et al., 2017).
5. Pharmacokinetics in Swine
Studies have also been conducted on the pharmacokinetics of tulathromycin and its metabolite in swine, providing insights into its absorption, distribution, metabolism, and excretion in pigs. This information is crucial for determining appropriate dosing strategies for swine (Wang et al., 2012).
Safety And Hazards
Tulathromycin A may cause skin irritation, serious eye damage, and an allergic skin reaction . It is suspected of damaging fertility or the unborn child . It can cause damage to organs (Liver, Eye) through prolonged or repeated exposure if swallowed . It is also very toxic to aquatic life with long-lasting effects .
Future Directions
Tulathromycin A has been approved for medical use in the European Union . It is indicated for the treatment of bovine respiratory disease (BRD) associated with Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, and Mycoplasma bovis . Future research may focus on optimizing its efficacy against these infections in swine farming .
properties
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUARTUJKFNAVIK-QPTWMBCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H79N3O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274184 | |
Record name | Tulathromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
806.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tulathromycin A | |
CAS RN |
217500-96-4 | |
Record name | Tulathromycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=217500-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tulathromycin A [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217500964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tulathromycin A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11474 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tulathromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TULATHROMYCIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897A3KN7AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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